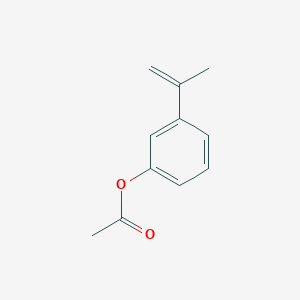

m-Acetoxyisopropenylbenzene

Description

Overview of Research Significance in Organic Chemistry

The significance of m-acetoxyisopropenylbenzene in organic chemistry is rooted in the reactivity of its constituent functional groups. The isopropenyl group, a type of vinyl arene, is susceptible to a variety of addition and polymerization reactions. Vinyl arenes are important substrates in numerous transition metal-catalyzed reactions, including Heck reactions, which form carbon-carbon bonds, and various difunctionalization reactions that introduce multiple new functionalities in a single step. researchgate.netresearchgate.net For instance, research into the visible light-induced Heck reaction has expanded the scope of substrates to include functionalized vinyl arenes, enabling the synthesis of complex allylic systems. researchgate.net

The acetoxy group (-OAc) is an ester functionality that can influence the electronic properties of the benzene (B151609) ring and can be hydrolyzed to a hydroxyl group (-OH). This conversion to m-isopropenylphenol is a key transformation, as phenolic compounds are precursors to a wide range of other materials, including resins and polymers. google.com The interplay between the electron-withdrawing acetoxy group and the reactive isopropenyl group provides a platform for studying regioselectivity and reactivity in electrophilic aromatic substitution and other aromatic functionalization reactions.

Historical Context of Related Chemical Architectures

The study of this compound builds upon a long history of research into simpler, related molecules. The development of organic synthesis has been deeply influenced by the chemistry of substituted styrenes and other vinyl arenes. rsc.org Early work focused on understanding their polymerization behavior and their utility in creating a vast array of plastic materials.

The broader class of hypervalent iodine reagents, such as those used in the synthesis of related iodoarenes, has been a subject of intense study for decades due to their mild and selective oxidizing properties. beilstein-journals.orgarkat-usa.org Furthermore, the development of transition-metal-catalyzed cross-coupling and C-H activation reactions, pioneered by researchers like Catellani, has provided powerful tools for the functionalization of aromatic rings, including those found in structures like this compound. utoronto.caacs.orgresearchgate.net These methods allow for the precise and efficient construction of complex molecular frameworks. utoronto.caacs.org The historical progression from simple substitution reactions to complex, catalyst-driven transformations provides the context in which the specific reactivity of molecules like this compound can be explored.

Current Research Trajectories and Open Questions

Current research relevant to this compound and its analogs is focused on several key areas. A major trajectory involves the development of novel catalytic methods for the functionalization of alkenes and arenes. researchgate.net This includes iron-catalyzed difunctionalization of vinyl arenes to produce valuable organoboron compounds and the use of photoredox catalysis to enable reactions at room temperature. researchgate.netresearchgate.net These advanced synthetic methods could potentially be applied to this compound to create novel and complex molecular structures.

An open question in the field is the extent to which the meta-substitution pattern of this compound influences its reactivity compared to its ortho- and para-isomers in these modern catalytic systems. The electronic and steric effects of the meta-disposed groups could lead to unique selectivity and reactivity profiles that have yet to be fully explored.

Another area of interest is in materials science, where functionalized monomers are used to create polymers with specific properties. A patent details the synthesis of this compound by reacting m-isopropenylphenol with an acetylating agent, indicating its use as a component in creating alkali-soluble organopolysiloxane photoresists. google.com Future research may focus on incorporating this monomer into other polymer systems to tune properties such as solubility, thermal stability, and refractive index for advanced applications in microelectronics and optics.

Finally, the continued development of more efficient and environmentally benign synthetic methods, a core tenet of green chemistry, will undoubtedly shape future research involving this and related compounds. imist.ma Minimizing waste and avoiding hazardous reagents are key goals in modern organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3-prop-1-en-2-ylphenyl) acetate |

InChI |

InChI=1S/C11H12O2/c1-8(2)10-5-4-6-11(7-10)13-9(3)12/h4-7H,1H2,2-3H3 |

InChI Key |

KYQFEKGBVTVIFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for M Acetoxyisopropenylbenzene

Established Synthetic Pathways

The synthesis of m-acetoxyisopropenylbenzene can be approached through multi-step sequences or more streamlined one-pot procedures. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Multi-step Synthesis Strategies

Multi-step syntheses offer a modular approach, allowing for the isolation and purification of intermediates, which can lead to higher purity of the final product. A common strategy involves the olefination of a ketone precursor, followed or preceded by an acetylation step.

One plausible and widely applicable method for the conversion of a ketone to an alkene is the Wittig reaction . This reaction utilizes a phosphorus ylide to transform a carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, a potential precursor is m-hydroxyacetophenone. The synthesis could proceed via the following steps:

Olefination of m-hydroxyacetophenone: The Wittig reaction is performed on m-hydroxyacetophenone using a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) ylide. This ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The reaction tolerates the presence of the hydroxyl group. libretexts.org

Acetylation of m-isopropenylphenol: The resulting m-isopropenylphenol is then acetylated to yield the final product, this compound. This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. mdpi.comnih.gov

An alternative multi-step approach involves the protection of the hydroxyl group prior to olefination:

Acetylation of m-hydroxyacetophenone: The starting material, m-hydroxyacetophenone, is first acetylated to form m-acetoxyacetophenone.

Olefination of m-acetoxyacetophenone: The ketone functionality of m-acetoxyacetophenone is then converted to the isopropenyl group using a Wittig reagent.

Another powerful olefination method is the Tebbe olefination , which employs the Tebbe reagent, a titanium-based organometallic compound. nrochemistry.comwikipedia.org The Tebbe reagent is known for its high reactivity and tolerance of various functional groups, making it suitable for the methylenation of ketones like m-hydroxyacetophenone or m-acetoxyacetophenone. nrochemistry.comwikipedia.org The general reaction involves the treatment of the ketone with the Tebbe reagent to directly form the corresponding alkene.

Table 1: Comparison of Olefination Methods for Ketones

| Reaction | Reagent | Key Features | Typical Yields (Analogous Reactions) |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Wide applicability, tolerates various functional groups. libretexts.org | 60-95% |

| Tebbe Olefination | Tebbe Reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂) | Highly reactive, suitable for sterically hindered ketones, tolerates many functional groups. nrochemistry.com | 70-90% |

One-pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. While a specific one-pot synthesis for this compound from a simple precursor is not extensively documented, analogous one-pot olefination and functionalization reactions have been reported. For instance, one-pot Wittig reactions coupled with other transformations have been developed, suggesting the feasibility of a one-pot olefination-acetylation sequence. researchgate.net

A potential one-pot approach could involve the direct conversion of m-hydroxyacetophenone to this compound by performing the olefination and acetylation in the same reaction vessel without isolating the intermediate m-isopropenylphenol. This would require careful selection of reagents and reaction conditions to ensure compatibility between the two steps.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both homogeneous and heterogeneous catalysts can be employed in the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. In the context of the synthetic pathways described above, homogeneous catalysts can be utilized in both the olefination and acetylation steps.

For the acetylation of the phenolic hydroxyl group, various homogeneous catalysts are known to be effective. These include Lewis acids and organocatalysts. For example, metal triflates have been shown to catalyze acetylation reactions efficiently. nih.gov

While the classic Wittig reaction is stoichiometric in phosphine (B1218219), catalytic versions are being developed to improve atom economy. These approaches often involve an in-situ regeneration of the phosphine reagent from the phosphine oxide byproduct, although this is a challenging transformation.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and offer the significant advantage of easy separation and recyclability. For the acetylation of phenols, a variety of solid acid and base catalysts have been reported. Examples include:

Sulfated zirconia and other solid superacids: These materials have been shown to be effective catalysts for the acetylation of phenols with acetic anhydride. scispace.com

Modified zeolites and clays: These porous materials can be functionalized to act as catalysts for acylation reactions. nih.gov

Functionalized polymers: Polymers bearing catalytic groups can also be employed as recyclable catalysts.

For the olefination step, the development of heterogeneous catalysts is an active area of research, aiming to replace stoichiometric reagents. While not yet standard practice for Wittig-type reactions, research into solid-supported reagents and catalysts is ongoing.

Table 2: Examples of Catalysts for Key Synthetic Steps

| Step | Catalyst Type | Catalyst Example | Key Advantages |

| Acetylation | Homogeneous | Metal Triflates | High activity and selectivity. nih.gov |

| Acetylation | Heterogeneous | Sulfated Zirconia | Recyclable, easy to separate. scispace.com |

| Olefination | Stoichiometric | Wittig/Tebbe Reagents | Well-established, reliable. wikipedia.orgwikipedia.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. When designing a synthesis for this compound, several green chemistry principles can be considered to minimize its environmental impact.

A key consideration is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. The Wittig reaction, for example, has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. acs.orgwikipedia.org In contrast, catalytic reactions inherently have better atom economy.

The use of safer solvents is another important aspect. Traditional organic solvents can be volatile, flammable, and toxic. Efforts have been made to perform Wittig reactions in greener solvents like water or even under solvent-free conditions, which significantly reduces the environmental footprint of the process. nih.gov

Catalysis is a cornerstone of green chemistry. The use of recyclable heterogeneous catalysts in the acetylation step, for example, aligns with green principles by reducing waste and simplifying product purification. mdpi.comscispace.com

Finally, designing energy-efficient processes by conducting reactions at ambient temperature and pressure, whenever possible, contributes to a more sustainable synthesis. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any chemical transformation is intrinsically linked to the conditions under which it is performed. For the synthesis of this compound, a systematic optimization of reaction parameters is crucial for maximizing the yield and ensuring the desired product is obtained with high purity.

The choice of solvent can significantly impact the rate and outcome of a chemical reaction by influencing the solubility of reactants, the stabilization of transition states, and the pathway of the reaction mechanism.

In the acetylation of m-isopropenylphenol with acetic anhydride, the polarity of the solvent plays a critical role. A range of solvents with varying dielectric constants can be evaluated to determine the optimal medium for the reaction. Non-polar solvents such as hexane (B92381) and toluene (B28343) may be suitable for dissolving the starting materials but might not effectively stabilize the polar intermediates formed during the reaction. Conversely, polar aprotic solvents like dichloromethane (B109758) (DCM), chloroform, and acetonitrile (B52724) can offer a good balance of solubility and stabilization of charged intermediates. The use of basic solvents like pyridine (B92270) can act as both a solvent and a catalyst by activating the acetic anhydride.

For the Wittig reaction of m-acetoxyacetophenone with a phosphorus ylide (e.g., methylenetriphenylphosphorane), the choice of solvent is critical for the formation and reactivity of the ylide. The reaction is often carried out in anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). THF is a common choice as it effectively dissolves the phosphonium (B103445) salt precursor and is compatible with the strong bases typically used for ylide generation, such as n-butyllithium or sodium hydride. DMSO can enhance the rate of the Wittig reaction; however, it can also lead to side reactions if not used under carefully controlled conditions.

Table 1: Effect of Solvent on the Yield of this compound via Acetylation of m-Isopropenylphenol

| Entry | Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Hexane | 1.88 | 6 | 45 |

| 2 | Toluene | 2.38 | 6 | 62 |

| 3 | Dichloromethane | 8.93 | 4 | 85 |

| 4 | Acetonitrile | 37.5 | 4 | 78 |

| 5 | Pyridine | 12.4 | 2 | 92 |

Table 2: Effect of Solvent on the Yield of this compound via Wittig Reaction

| Entry | Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | n-BuLi | 12 | 65 |

| 2 | Tetrahydrofuran (THF) | n-BuLi | 8 | 88 |

| 3 | Dimethyl Sulfoxide (DMSO) | NaH | 6 | 75 |

| 4 | Toluene | KHMDS | 10 | 72 |

Temperature is a fundamental parameter that governs the rate of a chemical reaction. Generally, an increase in temperature leads to an increase in the reaction rate. However, for many organic reactions, elevated temperatures can also promote the formation of undesirable by-products, decomposition of reactants or products, or even a reversal of the reaction.

In the acetylation of m-isopropenylphenol, the reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. Mild heating can significantly accelerate the reaction without promoting significant side reactions. For instance, conducting the reaction in pyridine at reflux may lead to a rapid and complete conversion.

The Wittig reaction is often initiated at low temperatures, particularly during the deprotonation of the phosphonium salt to form the ylide, to prevent side reactions of the strong base. The subsequent reaction with the ketone can then be allowed to proceed at room temperature or with gentle heating to drive the reaction to completion. The thermal stability of the ylide and the reactivity of the ketone are key factors in determining the optimal temperature profile.

Pressure is generally not a critical parameter for these syntheses when conducted in the liquid phase under standard laboratory conditions. However, in industrial-scale production, reactions might be carried out in closed systems where pressure changes due to heating need to be managed for safety and process control.

Table 3: Influence of Temperature on the Acetylation of m-Isopropenylphenol in Dichloromethane

Table 4: Influence of Temperature on the Wittig Reaction of m-Acetoxyacetophenone in THF

| Entry | Ylide Generation Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | -78 | -78 to 25 | 12 | 82 |

| 2 | 0 | 0 to 25 | 8 | 88 |

| 3 | 25 | 25 | 6 | 75 |

The stoichiometry of the reactants is a critical factor that can determine the yield and purity of the product. Using an excess of one reagent can drive the reaction to completion but may also lead to purification challenges and increased costs.

In the acetylation of m-isopropenylphenol, acetic anhydride is often used in a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the phenol (B47542). The use of a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. The order of addition is also important; typically, the phenol is dissolved in the solvent, and the acetylating agent is added subsequently, sometimes in a dropwise manner to control the reaction exotherm.

For the Wittig reaction, the stoichiometry between the phosphonium salt, the base, and the ketone is crucial. Typically, a slight excess of the phosphonium salt and the base relative to the ketone is used to ensure complete conversion of the starting ketone. The sequence of addition involves the formation of the ylide first by adding the base to the phosphonium salt, followed by the addition of the ketone to the pre-formed ylide solution. This sequence minimizes the potential for the base to react directly with the ketone.

Table 5: Optimization of Reagent Stoichiometry for the Acetylation of m-Isopropenylphenol

| Entry | m-Isopropenylphenol (eq.) | Acetic Anhydride (eq.) | Pyridine (eq.) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1.0 | 0.1 | 75 |

| 2 | 1 | 1.2 | 0.1 | 88 |

| 3 | 1 | 1.5 | 0.1 | 92 |

| 4 | 1 | 1.2 | 1.0 | 95 |

Table 6: Optimization of Reagent Stoichiometry for the Wittig Reaction

| Entry | m-Acetoxyacetophenone (eq.) | Methyltriphenylphosphonium Bromide (eq.) | n-BuLi (eq.) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1.0 | 1.0 | 70 |

| 2 | 1 | 1.1 | 1.1 | 85 |

| 3 | 1 | 1.2 | 1.2 | 88 |

| 4 | 1 | 1.5 | 1.5 | 89 |

Reaction Mechanisms and Chemical Transformations of M Acetoxyisopropenylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and in m-acetoxyisopropenylbenzene, the reaction's course is governed by the electronic and steric interplay of the acetoxy and isopropenyl substituents.

Regioselectivity and Directing Effects

The orientation of incoming electrophiles to the this compound ring is not random; it is dictated by the directing effects of the existing substituents. Both the acetoxy (-OAc) and isopropenyl (-C(CH₃)=CH₂) groups are classified as activating, ortho, para-directors. pressbooks.publibretexts.org

Acetoxy Group (-OAc): This group is an activator. The lone pair of electrons on the oxygen atom adjacent to the ring can be delocalized into the π-system through resonance. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. The resonance structures show an increase in electron density specifically at the ortho and para positions, thereby directing incoming electrophiles to these sites. However, the activating effect is moderated because the oxygen lone pair is also in resonance with the adjacent carbonyl group, which withdraws some of that electron density. stackexchange.com

Isopropenyl Group (-C(CH₃)=CH₂): As an alkenyl group, the isopropenyl substituent is also a weakly activating, ortho, para-director. It donates electron density to the ring primarily through hyperconjugation and weak inductive effects. The π-bond of the isopropenyl group can also stabilize the cationic intermediate (sigma complex) through resonance, particularly when the positive charge is located on the ring carbon attached to the substituent.

With two ortho, para-directing groups positioned meta to each other, their directing effects are cooperative. The incoming electrophile will preferentially attack the positions activated by both groups. The primary sites for substitution are the carbons that are ortho or para to the acetoxy group and ortho or para to the isopropenyl group.

The potential sites of substitution are:

Position 2: Ortho to both the acetoxy and isopropenyl groups.

Position 4: Ortho to the acetoxy group and meta to the isopropenyl group.

Position 6: Para to the isopropenyl group and ortho to the acetoxy group.

Position 5: Meta to both groups and thus strongly disfavored.

The acetoxy group is a stronger activating group than the isopropenyl group. Therefore, its directing influence is dominant. The most favorable positions for electrophilic attack are 2, 4, and 6. Steric hindrance from the adjacent bulky isopropenyl group may slightly disfavor attack at position 2 compared to positions 4 and 6.

| Position of Attack | Relation to -OAc | Relation to -Isopropenyl | Electronic Activation | Steric Hindrance | Predicted Product Yield |

|---|---|---|---|---|---|

| 2 | Ortho | Ortho | Strong (Cooperative) | Moderate | Major |

| 4 | Ortho | Meta | Strong | Low | Major |

| 6 | Ortho | Para | Strong (Cooperative) | Low | Major |

| 5 | Meta | Meta | Weak (Disfavored) | Low | Trace/None |

Mechanistic Pathways

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The reaction is initiated by the attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺). This is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is key to the reaction's regioselectivity. Attack at positions 2, 4, or 6 allows for resonance structures where the positive charge is delocalized onto the substituent-bearing carbons, which are stabilized by the electron-donating nature of the acetoxy and isopropenyl groups.

Restoration of Aromaticity: In the second, rapid step, a weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. masterorganicchemistry.com The electrons from the C-H bond return to the π-system, restoring the ring's aromaticity and yielding the final substituted product.

Reactions Involving the Isopropenyl Moiety

The isopropenyl group provides a second site of reactivity in the molecule, primarily undergoing addition reactions across the carbon-carbon double bond.

Addition Reactions

The π-bond of the isopropenyl moiety is electron-rich, making it nucleophilic and susceptible to attack by electrophiles. These reactions typically follow Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. chemistrysteps.com In the case of this compound, the proton adds to the terminal CH₂ carbon, generating a stable tertiary benzylic carbocation on the internal carbon. This carbocation is further stabilized by resonance with the adjacent phenyl ring. Subsequent attack by a nucleophile at this position yields the Markovnikov product.

Conversely, reactions such as hydroboration-oxidation proceed via an anti-Markovnikov pathway, where the hydroxyl group is installed at the less substituted terminal carbon. libretexts.org

Stereochemical Outcomes of Addition Reactions

Addition reactions to the prochiral isopropenyl group can generate a new stereocenter at the internal, more substituted carbon. The stereochemical outcome is dependent on the reaction mechanism.

Racemic Mixtures: Reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, allow the nucleophile (Br⁻) to attack from either face of the plane with equal probability. This results in the formation of a racemic mixture of R and S enantiomers. saskoer.ca

Anti-Addition: Reactions like halogenation (e.g., with Br₂) proceed through a cyclic halonium ion intermediate. The nucleophile (Br⁻) must attack from the face opposite to the bulky bridged ion (backside attack), leading exclusively to anti-addition products. masterorganicchemistry.com

Syn-Addition: Reactions such as catalytic hydrogenation and hydroboration-oxidation occur via a concerted mechanism where the new bonds form on the same face of the double bond simultaneously. This results in syn-addition. youtube.comyoutube.com For hydroboration, the subsequent oxidation step proceeds with retention of stereochemistry. youtube.commasterorganicchemistry.com Epoxidation with a peroxy acid like m-CPBA also results in syn-addition of the oxygen atom across the double bond. youtube.com

| Reaction Type | Reagents | Regioselectivity | Stereochemistry | Intermediate |

|---|---|---|---|---|

| Hydrohalogenation | H-Br, H-Cl | Markovnikov | Syn + Anti (Racemic) | Planar Carbocation |

| Halogenation | Br₂, Cl₂ | N/A | Anti | Cyclic Halonium Ion |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov | Syn + Anti (Racemic) | Planar Carbocation |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Syn | Four-center transition state |

| Epoxidation | m-CPBA | N/A | Syn | Concerted transition state |

Mechanistic Considerations of Addition Reactions

The mechanisms of addition to the isopropenyl group are varied and dictate the observed regiochemical and stereochemical outcomes.

Electrophilic Addition via Carbocation: The reaction with hydrogen halides (HX) is a two-step process. First, the π-bond attacks the proton of HX, forming the more stable tertiary benzylic carbocation and a halide anion. libretexts.org Second, the halide anion rapidly attacks the carbocation, forming the final product.

Halogenation via Halonium Ion: The reaction with Br₂ or Cl₂ involves the formation of a three-membered cyclic bromonium or chloronium ion. This intermediate blocks one face of the original double bond. The halide ion then performs an Sₙ2-like attack on one of the carbons from the opposite face, causing the ring to open and resulting in anti-addition. masterorganicchemistry.com

Hydroboration-Oxidation: This is a two-stage process. The first stage, hydroboration, involves a concerted reaction where the B-H bond adds across the double bond through a four-membered transition state. Steric factors favor placing the larger boron atom at the less-hindered terminal carbon, leading to anti-Markovnikov regioselectivity. chemistrysteps.com The second stage, oxidation with hydrogen peroxide and base, replaces the C-B bond with a C-OH bond with retention of configuration. masterorganicchemistry.com

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted "butterfly" mechanism. The oxygen atom is transferred to the double bond in a single step, ensuring that the new C-O bonds are formed on the same face of the alkene (syn-addition). youtube.comyoutube.com

Oxidative Cleavage Reactions

Oxidative cleavage of the isopropenyl group in this compound involves the rupture of the carbon-carbon double bond, leading to the formation of two carbonyl-containing fragments. wikipedia.orgmasterorganicchemistry.com A primary method for achieving this transformation is through ozonolysis. byjus.comyoutube.com In this reaction, ozone (O₃) gas is passed through a solution of the alkene, typically in a solvent like methanol (B129727) or dichloromethane (B109758) at low temperatures, such as -78°C. wikipedia.orgbyjus.com

The mechanism begins with the electrophilic addition of ozone to the double bond, forming an unstable primary ozonide, also known as a molozonide. byjus.com This intermediate rapidly rearranges to a more stable ozonide. The ozonide is then cleaved in a subsequent step, referred to as the work-up. The nature of the products depends on the work-up conditions. masterorganicchemistry.combyjus.com

A reductive work-up, using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. youtube.com For this compound, this process breaks the double bond of the isopropenyl group, yielding m-acetoxyacetophenone and formaldehyde. youtube.comyoutube.com

Alternatively, an oxidative work-up, employing hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In the case of this compound, since one of the fragments is formaldehyde, an oxidative work-up would convert it to carbonic acid, which is unstable and decomposes to carbon dioxide and water. The other product, m-acetoxyacetophenone, being a ketone, would remain unchanged.

Stronger oxidizing agents, such as warm, concentrated potassium permanganate (B83412) (KMnO₄), can also achieve oxidative cleavage, typically leading directly to the formation of a ketone and a carboxylic acid (if a hydrogen is present on the double-bonded carbon) or carbon dioxide from a terminal =CH₂ group. libretexts.org

Table 1: Products of Oxidative Cleavage of this compound

| Reagent/Condition | Work-up | Major Products |

|---|---|---|

| 1. O₃ 2. (CH₃)₂S | Reductive | m-Acetoxyacetophenone, Formaldehyde |

| 1. O₃ 2. H₂O₂ | Oxidative | m-Acetoxyacetophenone, Carbon dioxide |

| KMnO₄ (hot, acidic) | Oxidative | m-Acetoxyacetophenone, Carbon dioxide |

Polymerization Processes

The isopropenyl group allows this compound to act as a monomer in addition polymerization reactions. Due to the presence of the phenyl ring, which can stabilize a positive charge through resonance, this monomer is particularly susceptible to cationic polymerization. wikipedia.orgnih.gov

Cationic polymerization is a form of chain-growth polymerization that proceeds via a carbocationic active center. youtube.com The process is initiated by an electrophile, typically a protic acid (like H₂SO₄) or a Lewis acid (like BF₃) in the presence of a proton source (co-catalyst) such as water. youtube.com

Initiation: The initiator generates a carbocation. For example, a proton from an acid catalyst can add to the double bond of the monomer. Following Markovnikov's rule, the proton adds to the terminal carbon of the isopropenyl group, forming a more stable tertiary benzylic carbocation. youtube.com The stability of this carbocation is enhanced by the electron-donating resonance effect of the adjacent phenyl ring.

Propagation: The newly formed carbocation is electrophilic and reacts with the double bond of another monomer molecule. This process adds the new monomer unit to the chain and regenerates the carbocation at the new chain end, allowing the polymer chain to grow. youtube.comyoutube.com

Termination: The polymerization process is terminated when the propagating carbocation is neutralized. This can occur through several mechanisms, including recombination with a counter-ion, proton loss to form a terminal alkene, or reaction with impurities. youtube.com

The resulting polymer, poly(this compound), would feature a long hydrocarbon backbone with pendant m-acetoxyphenyl groups.

Reactions Involving the Acetoxy Group

The acetoxy group (-OCOCH₃) of this compound is an ester functionality and thus undergoes nucleophilic acyl substitution reactions.

Hydrolysis Reactions

Hydrolysis is the cleavage of the ester bond by reaction with water, resulting in a carboxylic acid and an alcohol (in this case, a phenol). libretexts.org This reaction can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves several key steps:

Protonation: The carbonyl oxygen of the acetoxy group is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original phenolic group. This converts the phenoxide portion into a better leaving group (m-isopropenylphenol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the m-isopropenylphenol as a leaving group.

Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule or another base to yield acetic acid and regenerate the acid catalyst. youtube.com

Because the reaction is reversible, a large excess of water is used to drive the equilibrium towards the products: m-isopropenylphenol and acetic acid. chemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is typically performed by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the acetoxy group. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the m-isopropenylphenoxide ion as the leaving group. This step yields acetic acid.

Deprotonation: The newly formed acetic acid is an acid, and the m-isopropenylphenoxide ion is a base. A rapid, irreversible acid-base reaction occurs where the acetic acid protonates the phenoxide to form m-isopropenylphenol and the acetate (B1210297) ion. However, in the presence of a strong base like NaOH, the final products are the sodium salt of the carboxylic acid (sodium acetate) and the corresponding phenol (B47542) (m-isopropenylphenol). youtube.com

Table 2: Comparison of Hydrolysis Reactions for this compound

| Characteristic | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH) |

| Nature of Reaction | Reversible | Irreversible |

| Initial Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Products (after workup) | m-Isopropenylphenol, Acetic Acid | m-Isopropenylphenol, Acetate Salt |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this involves exchanging the phenolic portion of the ester with the alkoxy group of an alcohol. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In a typical example, reacting this compound with ethanol (B145695) (C₂H₅OH) under acidic or basic conditions would yield ethyl acetate and m-isopropenylphenol.

The mechanism is analogous to that of hydrolysis.

Base-Catalyzed Transesterification: A strong base (e.g., sodium ethoxide, NaOEt) deprotonates the alcohol (ethanol) to form a potent ethoxide nucleophile. The ethoxide ion attacks the carbonyl carbon of the acetoxy group, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the m-isopropenylphenoxide ion to form the new ester, ethyl acetate. researchgate.net

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, activating the ester toward nucleophilic attack by a neutral alcohol molecule (ethanol). A tetrahedral intermediate is formed, and after a series of proton transfers, the m-isopropenylphenol is eliminated as the leaving group, and the new ester is formed after a final deprotonation step. wikipedia.org

Like acid-catalyzed hydrolysis, acid-catalyzed transesterification is an equilibrium process. To favor the formation of products, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Rearrangement Reactions

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wikipedia.orgaccessscience.com For this compound, the most pertinent transformation in this category is the Fries rearrangement, a standard reaction for phenolic esters.

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or Brønsted acids. organic-chemistry.org The reaction is ortho, para-selective, with the reaction temperature often influencing the ratio of the resulting isomers. organic-chemistry.org

The mechanism commences with the coordination of the Lewis acid to the carbonyl oxygen atom of the ester group. This is followed by the cleavage of the acyl-oxygen bond to generate an acylium ion intermediate. This electrophilic acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution, primarily at the ortho and para positions relative to the hydroxyl group. A subsequent hydrolysis step liberates the final hydroxy ketone products. organic-chemistry.org For this compound, this reaction would yield a mixture of 2-hydroxy-4-isopropenylacetophenone and 4-hydroxy-2-isopropenylacetophenone.

Another significant rearrangement is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.comlibretexts.org The classic Claisen rearrangement involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org While this compound itself does not possess the required allyl ether moiety for a classic Claisen rearrangement, related structures could undergo variations of this reaction, which proceeds through a concerted, cyclic transition state. wikipedia.org

| Reaction | Reagents/Conditions | Expected Products | Mechanism Type |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | o- and p-hydroxy-isopropenylacetophenone | Intramolecular Electrophilic Aromatic Substitution |

| Claisen Rearrangement | Heat | γ,δ-unsaturated carbonyl | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |

Radical Reactions and Their Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: This initial step creates a radical species, often through the homolytic cleavage of a weak bond, influenced by heat or UV radiation. libretexts.org

Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org

Termination: The reaction concludes when two radicals combine, ending the chain process. libretexts.org

For this compound, the isopropenyl group is the most likely site for radical reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), can generate radicals that add to the double bond of the isopropenyl group. This addition preferentially occurs at the less substituted carbon atom, leading to the formation of a more stable tertiary benzylic radical intermediate. This intermediate can then participate in further propagation steps, such as abstracting a hydrogen atom from a donor molecule like tributyltin hydride, or reacting with another molecule to form a new carbon-carbon bond. libretexts.org

Organometallic Reactions and Coupling Processes

Organometallic reagents play a crucial role in modern organic synthesis, particularly in the formation of carbon-carbon bonds.

Cross-Coupling Reactions

Cross-coupling reactions create a new C-C bond between two organic fragments using a metal catalyst, most commonly palladium. youtube.comyoutube.com

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In a potential Heck reaction involving this compound, the compound would serve as the alkene component, reacting with an aryl or vinyl halide. The catalytic cycle generally involves: libretexts.org

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming a Pd(II) complex.

Migratory Insertion: The alkene (this compound) coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium catalyst is regenerated, typically with the help of a base.

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com For this compound to act as a substrate in a Suzuki coupling, its aromatic ring would need to be functionalized with a suitable leaving group (e.g., bromine, iodine, or triflate). The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation (where the organoboron species transfers its organic group to the palladium), and reductive elimination. mdpi.comprinceton.edu

| Coupling Reaction | Reactants | Catalyst System | Key Feature |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(0) catalyst, Base | Forms a substituted alkene wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron + Organic Halide | Pd(0) catalyst, Base | Versatile C(sp²)–C(sp²) bond formation mdpi.com |

Metathesis Reactions

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal carbene complexes (e.g., Grubbs' or Schrock's catalysts). harvard.edusci-hub.se

This compound can participate in cross-metathesis , an intermolecular reaction with another alkene. sigmaaldrich.com This process can be used to synthesize complex and long carbon-carbon chains. umicore.com The reaction equilibrium can be driven by using a volatile alkene like ethylene, which can be removed from the reaction mixture. organic-chemistry.org The widely accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate. harvard.edu

Ring-closing metathesis (RCM) is an intramolecular variant used to synthesize cyclic compounds. sigmaaldrich.com While this compound itself cannot undergo RCM, a derivative containing a second, suitably positioned alkene group could be cyclized using this method. umicore.com

Enzymatic Transformations

Enzymes offer a green and highly selective alternative for chemical transformations. For this compound, the ester linkage is a prime target for enzymatic hydrolysis.

Lipases and esterases are enzymes that catalyze the hydrolysis of esters. ku.edu The hydrolysis of the acetate group in this compound would yield m-isopropenylphenol and acetic acid. This transformation is particularly useful as a mild deprotection method. The reaction is often carried out in an aqueous medium or a biphasic system. nsf.gov Lipase-catalyzed hydrolysis has been successfully applied to various aromatic acetates. nih.govnih.gov The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site, which facilitates the nucleophilic attack on the ester's carbonyl carbon.

| Enzyme Class | Substrate Moiety | Product(s) | Key Advantage |

| Lipase/Esterase | Acetate Ester | Phenol + Acetic Acid | High selectivity, mild reaction conditions |

Spectroscopic Analysis in the Structural Elucidation of M Acetoxyisopropenylbenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy of m-acetoxyisopropenylbenzene would provide key information regarding the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons of the acetoxy group.

The aromatic region (typically δ 7.0-7.5 ppm) would display a complex multiplet pattern corresponding to the four protons on the meta-substituted benzene (B151609) ring. Due to the meta-substitution pattern, the protons are chemically non-equivalent and would exhibit spin-spin coupling with each other.

The isopropenyl group gives rise to two signals. The two geminal vinyl protons (=CH₂) are diastereotopic and would appear as two distinct singlets or narrow doublets in the δ 5.0-5.5 ppm region. The methyl group attached to the double bond (-C(CH₃)=CH₂) would appear as a singlet around δ 2.1-2.3 ppm.

The acetoxy group's three equivalent methyl protons (-OCOCH₃) would produce a sharp singlet, typically observed in the δ 2.2-2.4 ppm range. The integration of these signals would correspond to a proton ratio of 4:2:3:3 for the aromatic, vinyl, isopropenyl methyl, and acetoxy methyl protons, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 4H |

| Vinyl (=CH₂) | 5.1 - 5.4 | Singlet/Doublet | 2H |

| Acetoxy Methyl (-OCOCH₃) | 2.2 - 2.4 | Singlet | 3H |

| Isopropenyl Methyl (-C(CH₃)=) | 2.1 - 2.3 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The molecule contains 11 unique carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield around δ 169-171 ppm. The aromatic carbons would appear in the δ 120-152 ppm range; the carbon attached to the oxygen (C-O) would be the most downfield in this region (around δ 150 ppm), while the carbon bearing the isopropenyl group would be around δ 140 ppm. The vinyl carbons of the isopropenyl group are expected around δ 142 ppm (-C=) and δ 115 ppm (=CH₂). The methyl carbon of the acetoxy group would be found around δ 21 ppm, and the methyl carbon of the isopropenyl group would appear at a similar value, around δ 22 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 169 - 171 |

| Aromatic (Ar C-O) | 150 - 152 |

| Aromatic (Ar C-C=) | 139 - 141 |

| Vinyl (-C(CH₃)=CH₂) | 141 - 143 |

| Aromatic (Ar C-H) | 120 - 130 |

| Vinyl (=CH₂) | 114 - 116 |

| Isopropenyl Methyl (-C(CH₃)=) | 21 - 23 |

| Acetoxy Methyl (-OCOCH₃) | 20 - 22 |

While 1D NMR spectra provide foundational data, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., the vinyl protons) to its corresponding carbon signal (the =CH₂ carbon).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, it would show a correlation between the methyl protons of the acetoxy group and the carbonyl carbon, and between the isopropenyl methyl protons and the vinyl carbons, confirming the connectivity of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretch, which typically appears in the range of 1760-1735 cm⁻¹. The C-O single bond stretches of the ester group would result in two bands, one strong and one medium, in the 1250-1000 cm⁻¹ region.

The isopropenyl group would be identified by the C=C stretching vibration around 1640-1650 cm⁻¹ and the out-of-plane bending of the vinyl C-H bonds around 910 cm⁻¹ and 990 cm⁻¹. The aromatic ring would show C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | 1760 - 1735 | Strong |

| Alkene C=C | Stretch | 1650 - 1640 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretch | 1250 - 1000 | Strong |

| Vinyl =C-H | Bend (Out-of-plane) | ~910 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophores in this compound are the substituted benzene ring and the isopropenyl group, which are in conjugation, as well as the carbonyl group of the ester.

The conjugated system of the benzene ring and the vinyl group would give rise to strong absorptions corresponding to π → π* transitions. These are typically observed with a primary absorption band (λ_max) around 200-220 nm and a secondary, less intense band around 250-280 nm. The acetoxy group, as a substituent on the ring, will cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted styrene.

Additionally, the carbonyl group of the ester possesses non-bonding electrons (n electrons) and can undergo a weak n → π* transition. This absorption is typically found at longer wavelengths, around 270-300 nm, and is often much less intense than the π → π* transitions, sometimes appearing as a shoulder on the main absorption band. masterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

For this compound (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 176.

The fragmentation pattern is highly informative. A characteristic and often dominant fragmentation pathway for phenyl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement. This would result in a prominent peak at m/z = 134, corresponding to the m-isopropenylphenol radical cation.

[M]⁺˙ (m/z 176) → [M - C₂H₂O]⁺˙ (m/z 134) + CH₂=C=O

Further fragmentation of the m/z 134 ion could occur, for example, through the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z = 119. Another common fragmentation is the loss of the entire acetoxy group as a radical (•OCOCH₃, mass 59), leading to a peak at m/z = 117, or the formation of an acetyl cation (CH₃CO⁺) at m/z = 43, which is often a very intense peak for acetate-containing compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass and elemental composition of a compound. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of an exact molecular formula. researchgate.net

For this compound, HRMS provides the high-accuracy mass measurement of its molecular ion. This exact mass is unique to its specific elemental composition (C₁₁H₁₂O₂), enabling it to be distinguished from other compounds that may have the same nominal mass but a different atomic makeup. Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the high resolution required for this analysis. researchgate.netnih.gov The ability of HRMS to narrow down possible chemical formulas is a fundamental first step in structural elucidation. bioanalysis-zone.com

Table 1: HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | Derived from other spectroscopic data and confirmed by HRMS. |

| Nominal Mass | 176 amu | The integer mass of the most abundant isotopes. |

| Theoretical Exact Mass | 176.08373 u | The calculated mass based on the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). |

| Measured m/z | 176.08371 | A hypothetical measured value from an HRMS instrument like a Q-TOF or Orbitrap. |

| Mass Accuracy (ppm) | -1.14 ppm | The deviation of the measured mass from the theoretical mass, confirming the elemental composition. |

This table presents hypothetical, yet realistic, HRMS data expected for this compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, provides deeper structural insight by fragmenting a selected precursor ion and analyzing its resulting product ions. researchgate.net This technique involves multiple stages of mass analysis, typically separated in space (e.g., in a triple quadrupole or Q-TOF instrument) or in time (e.g., in an ion trap). youtube.comyoutube.com The process begins with the ionization of the sample and the selection of a specific precursor ion (in this case, the molecular ion of this compound, m/z 176.08) in the first mass analyzer. youtube.com This isolated ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with neutral gas molecules like argon or nitrogen. youtube.com The resulting fragment ions are then analyzed in a second mass analyzer, producing a product ion spectrum that serves as a structural fingerprint of the molecule. nih.govuliege.be

For this compound, the fragmentation pattern reveals information about its functional groups and their connectivity. The ester linkage is a common site for cleavage. A characteristic fragmentation pathway for acetates is the loss of ketene (CH₂=C=O), which is a neutral loss of 42.01 Da. Another plausible fragmentation is the cleavage of the acetyl group to form a stable acylium ion. The resulting fragmentation data helps to confirm the presence of the acetoxy group and its connection to the isopropenylphenyl core.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 176.08 | [M - CH₂CO]⁺• | 134.07 | CH₂=C=O (Ketene) | Loss of ketene from the molecular ion, forming a phenol (B47542) radical cation. |

| 176.08 | [M - CH₃CO]⁺ | 133.06 | •CH₃CO (Acetyl radical) | Homolytic cleavage of the ester bond, forming an oxonium ion. |

| 176.08 | [CH₃CO]⁺ | 43.02 | C₈H₉O• | Formation of the stable acetylium cation. |

This table outlines a plausible fragmentation pathway and the expected m/z values for the primary fragments of this compound in an MS/MS experiment.

Spectroscopic Methodologies for Purity Assessment and Quantitative Analysis

Assessing the purity of a chemical compound is crucial to ensure that its observed properties are not influenced by impurities. nih.gov Several spectroscopic methods are well-suited for both the qualitative identification and quantitative determination of this compound and any potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining compound purity with high accuracy and precision. nih.gov Specifically, ¹H qNMR is used to determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight. This method is non-destructive and provides a direct measurement of the analyte's concentration in a sample. nih.gov

Chromatographic methods coupled with spectroscopy are also standard for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from volatile impurities, and the mass spectrometer provides mass information for the identification of each separated component.

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a versatile method for purity assessment. A sample of this compound is passed through a column that separates it from non-volatile impurities. The purity is determined by the relative area of the analyte peak compared to the total area of all peaks in the chromatogram.

Table 3: Methodologies for Purity Assessment

| Technique | Principle | Application to this compound |

|---|---|---|

| ¹H qNMR | Compares the integral of an analyte signal to that of a certified internal standard of known concentration. | Provides absolute purity value. Can identify and quantify solvent residues and other proton-containing impurities. |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. | Determines the percentage of volatile organic impurities and confirms the identity of the main component. |

| HPLC-UV | Separates compounds based on their affinity for a stationary phase, with detection by UV absorbance. | Quantifies purity by peak area percentage, effective for detecting less volatile or structurally related impurities. |

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of information, a single method is rarely sufficient for the complete and unambiguous structural elucidation of a novel or complex molecule. eurekaselect.comjchps.com A comprehensive structural assignment of this compound relies on the synergistic integration of data from multiple spectroscopic sources. eurekaselect.comresearchgate.net

The process begins with Mass Spectrometry (HRMS) , which establishes the molecular formula (C₁₁H₁₂O₂). Tandem MS/MS then offers clues about the core structure and functional groups by revealing fragmentation patterns, such as the loss of a ketene group, which strongly suggests an acetate (B1210297) ester. researchgate.net

Next, Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups. For this compound, characteristic IR absorption bands would indicate the presence of an ester carbonyl (C=O) group, an aromatic ring (C=C stretching), and a vinyl (C=C) group.

Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive connectivity map of the molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The distinct signals for the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons of the acetyl and isopropenyl groups can be identified.

¹³C NMR shows the number of different types of carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are then used to piece the puzzle together. COSY (Correlation Spectroscopy) identifies which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the final connectivity, including confirming the meta substitution pattern on the aromatic ring and the position of the ester linkage.

By combining the molecular formula from HRMS, functional group information from IR and MS/MS, and the detailed atomic connectivity from a full suite of NMR experiments, a complete and confident structural assignment of this compound can be achieved.

Table 4: Integrated Spectroscopic Data for Structural Assignment of this compound

| Technique | Information Provided | Contribution to Final Structure |

|---|---|---|

| HRMS | Exact Mass (176.08373 u) | Confirms elemental composition: C₁₁H₁₂O₂. |

| MS/MS | Fragmentation Pattern (e.g., loss of 42 Da) | Indicates presence of an acetoxy group. |

| IR Spectroscopy | Absorption Bands (e.g., ~1760 cm⁻¹, ~1640 cm⁻¹, ~1600 cm⁻¹) | Confirms C=O (ester), C=C (vinyl), and C=C (aromatic) functional groups. |

| ¹H & ¹³C NMR | Chemical Shifts, Integrals, Multiplicities | Defines the chemical environments and count of all H and C atoms. |

| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations | Establishes the complete bonding framework, including the meta substitution on the benzene ring. |

Computational Chemistry Approaches in the Study of M Acetoxyisopropenylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. A DFT study of m-acetoxyisopropenylbenzene would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to model the electron density and derive key electronic properties.

Such a study could yield valuable data, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Energies: The total energy of the molecule, which can be used to predict stability and reaction thermodynamics.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energies and shapes of which are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which reveals regions susceptible to electrophilic and nucleophilic attack.

Atomic Charges: Distribution of electron density among the atoms, offering insights into local polarity.

A hypothetical data table summarizing the output of a DFT calculation is presented below.

| Property | Calculated Value (Hypothetical) |

| Total Energy (Hartree) | -615.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

| Dipole Moment (Debye) | 2.54 |

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate results, especially for smaller molecules.

For this compound, ab initio calculations could be employed to:

Benchmark DFT results: Validate the accuracy of the chosen DFT functional.

Calculate highly accurate electronic energies: Provide a more refined understanding of the molecule's stability.

Investigate excited states: Predict the molecule's behavior upon absorption of light, which is relevant to its UV-Vis spectroscopy.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities; they are in constant motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of their behavior. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field.

The primary application of MD for this molecule would be conformational analysis, which involves:

Identifying stable conformers: Determining the different low-energy spatial arrangements of the molecule that arise from rotation around single bonds.

Calculating conformational energy landscapes: Mapping the potential energy as a function of dihedral angles to understand the energy barriers between different conformers.

Analyzing dynamic behavior: Observing how the molecule's shape fluctuates over time in a given environment.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the energetic profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, this could involve studying reactions such as hydrolysis of the ester group or addition reactions at the isopropenyl double bond.

This analysis would typically involve:

Locating transition states: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.

Calculating activation energies: Determining the energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) calculations: Following the reaction path from the transition state down to the reactants and products to confirm the connection.

A hypothetical reaction energy profile is illustrated in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

For this compound, computational methods could predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of the hydrogen and carbon atoms, which are essential for structural elucidation.

UV-Visible (UV-Vis) Spectra: By calculating the electronic transition energies, which correspond to the absorption of light in the UV-Vis region.

A table of hypothetical calculated vs. experimental spectroscopic data is shown below.

| Spectroscopic Data | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

| C=O Stretch (IR, cm⁻¹) | 1755 | 1760 |

| ¹H NMR (ppm, -CH₃) | 2.15 | 2.18 |

| ¹³C NMR (ppm, C=O) | 169.8 | 170.2 |

Development of Computational Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties. While developing a full QSAR/QSPR model would require a dataset of related compounds, a preliminary analysis for this compound could involve calculating various molecular descriptors.

These descriptors, derived from the computationally determined structure, can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc.

These descriptors could then be used in future studies to build predictive models for the reactivity, toxicity, or other properties of similar compounds.

Q & A

Q. What are the optimal conditions for synthesizing m-Acetoxyisopropenylbenzene in laboratory settings?

Methodological Answer:

- Utilize AI-powered synthesis planning tools to predict feasible routes, prioritizing one-step reactions for efficiency .

- Employ precursor scoring systems to evaluate starting materials for yield optimization. For example, prioritize acetylene derivatives with steric protection to avoid side reactions during esterification.

- Validate synthetic routes using retrosynthetic analysis, focusing on protecting group strategies for the acetoxy moiety to enhance regioselectivity .

Q. How does this compound stability vary under different pH and temperature conditions?

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation: Use H/C NMR with deuterated solvents (e.g., CDCl) to resolve aromatic proton signals and confirm substitution patterns.

- Purity Assessment: Pair HPLC with a C18 column (acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) for trace impurity detection .

- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition thresholds.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Implement closed-system handling with local exhaust ventilation to minimize inhalation risks .

- Use nitrile gloves and chemical-resistant aprons; avoid latex due to potential solvent permeability .

- Store in amber glass containers under inert gas (N) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can computational modeling enhance the design of enantioselective reactions involving this compound?

Methodological Answer:

- Apply density functional theory (DFT) to predict transition states in cycloaddition reactions, focusing on steric and electronic effects of the acetoxy group.

- Use molecular docking simulations to screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction in Diels-Alder reactions .

Q. What strategies resolve contradictions in stability data across different experimental setups?

Methodological Answer:

- Perform controlled replicates with standardized buffers (e.g., phosphate vs. acetate) to isolate pH effects.

- Analyze kinetic data using Arrhenius plots to distinguish temperature-dependent degradation from pH-driven hydrolysis .

- Cross-validate findings with alternative techniques (e.g., FTIR for functional group tracking) to rule out analytical artifacts .

Q. How can this compound be applied in materials science, such as polymer functionalization?

Methodological Answer:

- Investigate its use as a crosslinking agent via radical-initiated polymerization. Monitor gelation rates using rheometry.

- Explore Suzuki-Miyaura coupling reactions to graft aromatic moieties onto conductive polymers (e.g., PEDOT:PSS) for optoelectronic applications .

Q. What methodologies ensure data reliability when integrating findings from cross-disciplinary studies (e.g., medicinal chemistry and environmental science)?

Methodological Answer:

- Adopt standardized metadata templates to document experimental variables (e.g., solvent purity, humidity levels) across disciplines .

- Use multivariate regression to identify confounding factors (e.g., trace metal contaminants in catalytic studies) .

Ethical and Methodological Considerations

Q. How should researchers address ethical standards in publishing this compound-related data?

Methodological Answer:

- Disclose all synthetic byproducts and purification methods to ensure reproducibility.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files in public repositories .

Q. What systematic approaches are recommended for securely storing and archiving experimental data?

Methodological Answer:

- Use encrypted cloud platforms (e.g., LabArchives) for electronic data, with regular backups and version control.

- Maintain hard-copy lab notebooks with witness signatures for critical findings, ensuring compliance with institutional audit policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.